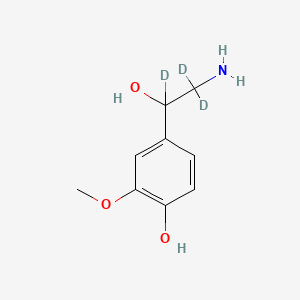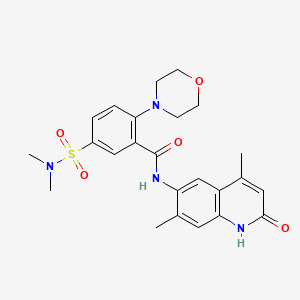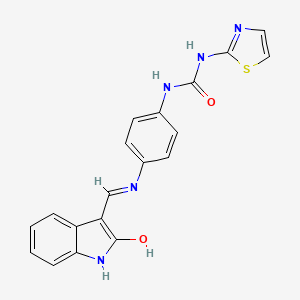
(Rac)-Normetanephrine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Normetanephrine-d3 is a deuterated form of normetanephrine, a metabolite of norepinephrine. Deuterium, a stable isotope of hydrogen, replaces three hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in mass spectrometry. This compound is often used as an internal standard in biochemical assays to measure the concentration of normetanephrine in biological samples.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Normetanephrine-d3 typically involves the deuteration of normetanephrine. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction conditions usually involve elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions
(Rac)-Normetanephrine-d3 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated normetanephrine derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated normetanephrine derivatives, while reduction will produce deuterated amines.
科学的研究の応用
(Rac)-Normetanephrine-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of normetanephrine.
Biology: Helps in studying metabolic pathways involving norepinephrine and its metabolites.
Medicine: Used in clinical diagnostics to measure normetanephrine levels in patients, aiding in the diagnosis of certain medical conditions such as pheochromocytoma.
Industry: Employed in the development of pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of (Rac)-Normetanephrine-d3 is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects by itself but serves as a reference standard in analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of normetanephrine in complex biological matrices.
類似化合物との比較
Similar Compounds
Normetanephrine: The non-deuterated form, commonly found in biological systems.
Metanephrine: Another metabolite of norepinephrine, structurally similar but with different biological roles.
Deuterated Metanephrine: Similar to (Rac)-Normetanephrine-d3 but with deuterium atoms in different positions.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in analytical precision and accuracy. The presence of deuterium atoms makes it an ideal internal standard for mass spectrometry, offering better resolution and quantification compared to non-deuterated analogs.
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
186.22 g/mol |
IUPAC名 |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3/i5D2,8D |
InChIキー |
YNYAYWLBAHXHLL-VWTWQGAWSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)N |
正規SMILES |
COC1=C(C=CC(=C1)C(CN)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)




![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)
![2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)

![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)


